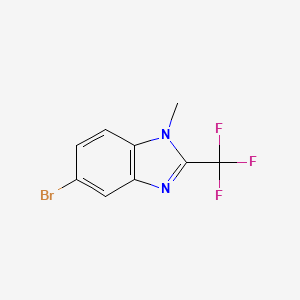
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-benzimidazole. This can be achieved by treating the starting material with bromine in a suitable solvent such as acetic acid or dichloromethane under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include 5-azido-1-methyl-2-(trifluoromethyl)-1H-benzimidazole or 5-thio-1-methyl-2-(trifluoromethyl)-1H-benzimidazole.
Oxidation: Products include 5-bromo-1-methyl-2-(trifluoromethyl)benzoic acid or 5-bromo-1-methyl-2-(trifluoromethyl)benzaldehyde.
Reduction: Products include 1-methyl-2-(trifluoromethyl)-1H-benzimidazole or partially reduced derivatives.
科学研究应用
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized materials with specific electronic properties.
Biological Studies: It can be employed as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules for various research purposes.
作用机制
The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-Bromo-1-methylindole: Similar in structure but lacks the trifluoromethyl group, which affects its chemical properties and applications.
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene: Contains a nitro group instead of the benzimidazole core, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-imidazole: A smaller heterocyclic compound with different electronic properties and reactivity.
Uniqueness
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzimidazole core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC 名称 |
5-bromo-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
InChI 键 |
LASGIDVQBXEDMI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
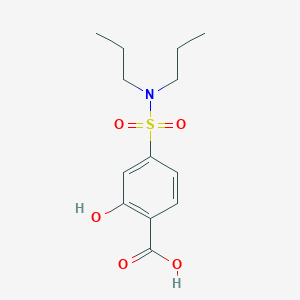
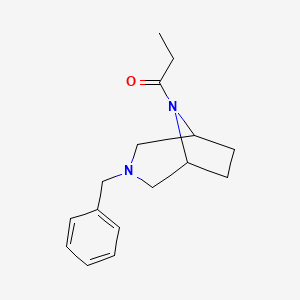
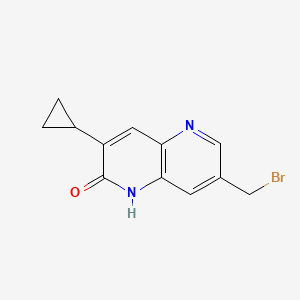
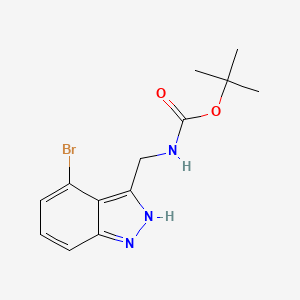
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

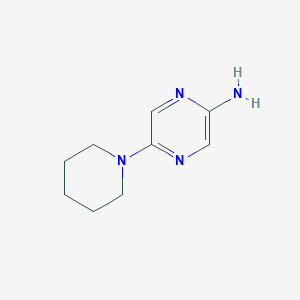
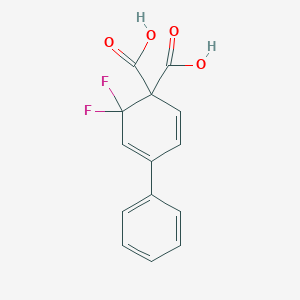
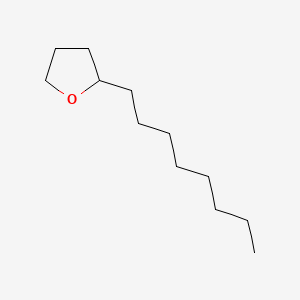
![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
